5-Ethynyluridine

Description

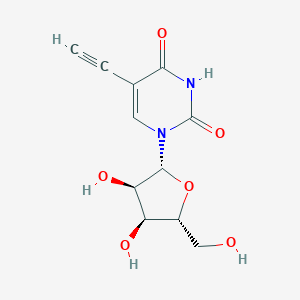

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h1,3,6-8,10,14-16H,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBIPKYTBFWHH-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69075-42-9 | |

| Record name | 5-Ethynyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069075429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-ETHYNYLURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV26TNA26B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Ethynyluridine: A Technical Guide to its Incorporation into RNA for Transcriptome Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of 5-Ethynyluridine (5-EU) incorporation into nascent RNA, providing a comprehensive resource for its application in studying RNA synthesis, turnover, and localization. The guide covers the molecular pathway of 5-EU metabolism, its utilization by RNA polymerases, and the subsequent detection methods. Furthermore, it presents quantitative data, detailed experimental protocols, and discusses the potential cellular effects of 5-EU, offering a complete picture for researchers employing this powerful tool.

The Core Mechanism: From Uridine (B1682114) Analog to Labeled RNA

This compound (5-EU) is a cell-permeable nucleoside analog that serves as a robust tool for metabolic labeling of newly synthesized RNA.[1][2][3] Its mechanism of incorporation relies on the cell's natural ribonucleoside salvage pathway.[4][5]

Once it enters the cell, 5-EU is processed by the same enzymatic machinery that salvages natural uridine:

-

Phosphorylation Cascade: 5-EU is sequentially phosphorylated by cellular kinases. The first phosphorylation, a critical step, is catalyzed by uridine-cytidine kinase (UCK) to form this compound monophosphate (EUMP). Subsequent phosphorylations yield this compound diphosphate (B83284) (EUDP) and, finally, this compound triphosphate (EUTP).

-

RNA Polymerase Substrate: this compound triphosphate (EUTP) is then recognized as a substrate by cellular RNA polymerases I, II, and III. These enzymes incorporate EUTP into elongating RNA chains in place of the natural uridine triphosphate (UTP).

The key to 5-EU's utility lies in the ethynyl (B1212043) group at the 5-position of the uracil (B121893) base. This small, bio-orthogonal functional group generally does not interfere with the molecule's ability to be processed by the cellular machinery.

Specificity for RNA

A significant advantage of 5-EU is its high specificity for labeling RNA over DNA. This specificity arises because this compound diphosphate (EUDP) is a poor substrate for ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides for DNA synthesis. However, it is important to note that some studies have reported incorporation of 5-EU into the DNA of certain organisms, such as the sea anemone Nematostella vectensis, suggesting that its absolute specificity may not be universal across all biological systems.

Detection of 5-EU Labeled RNA: The Power of Click Chemistry

The presence of the bio-orthogonal ethynyl group in the incorporated 5-EU allows for its highly specific and efficient detection using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This reaction forms a stable triazole linkage between the alkyne-modified RNA and an azide-containing reporter molecule.

This detection strategy offers several advantages over older methods, such as those using 5-bromouridine (B41414) (BrU), which require harsh denaturation conditions and antibody-based detection. The click reaction is rapid, highly sensitive, and can be performed under mild conditions, preserving cellular architecture and RNA integrity. The reporter molecule can be a fluorophore for imaging applications or biotin (B1667282) for affinity purification of the labeled RNA.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to 5-EU labeling, compiled from various studies.

| Parameter | Value/Range | Cell Type/System | Citation |

| Incorporation Rate | On average once every 35 uridine residues | Total RNA in cultured cells | |

| Typical Labeling Concentration | 0.1 - 1 mM | Cultured mammalian cells | |

| Labeling Time for Detection | Signal detectable after 10-30 minutes; strong signal after 1-3 hours | NIH 3T3 cells | |

| Toxicity | Considered more toxic than 5-Bromouridine (BrU) with long-term use. Can induce neurodegeneration at high concentrations in vivo. Can have antimitotic effects. | Various, including mammalian cell cultures and in vivo mouse models | |

| Effect on RNA Stability | Generally considered to have minimal impact on inherent RNA stability within experimental timeframes. However, some studies suggest it may impede RNA splicing and nuclear export. | General assumption |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-EU.

Metabolic Labeling of Nascent RNA in Cultured Cells

This protocol describes the general procedure for labeling newly synthesized RNA in cultured mammalian cells with 5-EU.

Materials:

-

This compound (5-EU) stock solution (e.g., 100 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction cocktail (see below)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density on coverslips or in culture plates and allow them to adhere overnight.

-

5-EU Labeling: Thaw the 5-EU stock solution and dilute it in pre-warmed complete culture medium to the desired final concentration (typically 0.1-1 mM).

-

Incubation: Remove the old medium from the cells and replace it with the 5-EU containing medium. Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours) under standard culture conditions.

-

Fixation: After incubation, remove the labeling medium and wash the cells once with PBS. Fix the cells by adding the fixative solution and incubating for 15-20 minutes at room temperature.

-

Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature.

-

Click Reaction: Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. A typical cocktail includes a fluorescent azide (B81097), copper(II) sulfate (B86663) (CuSO4), and a reducing agent (e.g., sodium ascorbate) in a buffer.

-

Detection: Remove the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.

-

Washing: Remove the click reaction cocktail and wash the cells three times with wash buffer.

-

Downstream Analysis: The cells are now ready for imaging by fluorescence microscopy or other downstream analyses.

EU-RNA-Seq: Labeling and Capture of Nascent Transcripts for Sequencing

This protocol outlines the key steps for isolating 5-EU labeled RNA for subsequent high-throughput sequencing.

Materials:

-

Cells labeled with 5-EU as described above

-

RNA isolation kit (e.g., TRIzol or column-based kits)

-

Biotin azide

-

Click chemistry reagents (as above)

-

Streptavidin-coated magnetic beads

-

Buffers for bead binding and washing

-

RNA elution buffer

Procedure:

-

5-EU Labeling: Label cells with 5-EU for the desired pulse duration.

-

RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol. Ensure that all steps are performed under RNase-free conditions.

-

Click Reaction with Biotin Azide: Perform a click reaction on the isolated total RNA using biotin azide as the reporter molecule. This will covalently link biotin to the 5-EU-containing RNA.

-

Purification of Labeled RNA: Purify the biotinylated RNA from the click reaction components, for example, by ethanol (B145695) precipitation.

-

Capture of Biotinylated RNA: Resuspend the purified RNA in a binding buffer and incubate it with pre-washed streptavidin-coated magnetic beads. The biotinylated nascent RNA will bind to the beads.

-

Washing: Wash the beads extensively to remove non-biotinylated (pre-existing) RNA.

-

Elution: Elute the captured nascent RNA from the beads using an appropriate elution buffer.

-

Library Preparation and Sequencing: The enriched nascent RNA is now ready for library preparation and high-throughput sequencing.

Visualizations

The following diagrams illustrate the key processes involved in 5-EU labeling and detection.

Caption: Metabolic pathway of this compound incorporation into nascent RNA within a cell.

Caption: Experimental workflows for the detection and analysis of 5-EU labeled RNA.

Potential Cellular Perturbations

While 5-EU is a powerful tool, it is essential to be aware of its potential to perturb cellular processes. Studies have shown that 5-EU can have dose-dependent toxic effects and may impact RNA metabolism. Specifically, there is evidence that 5-EU incorporation can impede RNA splicing efficiency and subsequent nuclear processing and export of RNA. This can lead to the nuclear accumulation of certain RNA-binding proteins. Therefore, it is crucial to perform appropriate controls and to use the lowest effective concentration of 5-EU for the shortest possible duration to minimize these off-target effects.

References

An In-depth Technical Guide to the Discovery and Synthesis of 5-Ethynyluridine (5-EU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyluridine (5-EU) is a powerful tool in molecular biology for the metabolic labeling of newly synthesized RNA. This nucleoside analog is readily incorporated into nascent RNA transcripts by cellular polymerases, allowing for their subsequent visualization and isolation through a bioorthogonal click chemistry reaction. This technical guide provides a comprehensive overview of the discovery and synthesis of 5-EU, detailed experimental protocols for its synthesis and application, and a comparison with other RNA labeling methods.

Discovery and Significance

The development of this compound (5-EU) as a tool for labeling RNA was first described by Jao and Salic in 2008[1]. It was introduced as a bioorthogonal chemical reporter for the detection of RNA synthesis in cells[1]. Prior to the introduction of 5-EU, the primary method for labeling nascent RNA was the use of 5-bromouridine (B41414) (BrU), which required antibody-based detection that could be cumbersome and limited by antibody penetration in tissues[1]. 5-EU offered a significant advancement by enabling detection via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1][2]. This method provides a low background signal and is suitable for a wide range of applications, including fluorescence microscopy and affinity purification of labeled RNA for downstream analysis like next-generation sequencing[3][4].

5-EU is cell-permeable and is metabolized by cellular salvage pathways, where it is converted to this compound triphosphate (EUTP) and subsequently incorporated into elongating RNA chains by RNA polymerases in place of uridine[2][5]. The presence of the terminal alkyne group on the uracil (B121893) base allows for the covalent attachment of azide-containing molecules, such as fluorescent dyes or biotin, for detection and isolation[2].

Synthesis of this compound

The initial and most common method for the synthesis of this compound is through a Sonogashira coupling reaction[6][7][8]. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[8].

Original Synthesis Method: Sonogashira Coupling

The original synthesis described by Jao and Salic involves the coupling of 5-iodouridine (B31010) with trimethylsilylacetylene (B32187) (TMSA) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base[1]. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and is subsequently removed to yield this compound[1].

Diagram of the Sonogashira Coupling Reaction for 5-EU Synthesis

Caption: Workflow of the Sonogashira coupling for 5-EU synthesis.

Detailed Experimental Protocol for Sonogashira Coupling

The following protocol is a representative procedure for the synthesis of this compound based on the Sonogashira coupling reaction.

Materials:

-

5-Iodouridine

-

Trimethylsilylacetylene (TMSA)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

Coupling Reaction:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-iodouridine (1 equivalent) in anhydrous DMF.

-

To this solution, add triethylamine (3 equivalents), copper(I) iodide (0.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add trimethylsilylacetylene (2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Intermediate:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to obtain the TMS-protected this compound.

-

-

Deprotection:

-

Dissolve the purified TMS-protected this compound in methanol.

-

Add potassium carbonate (2 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

-

Final Purification:

-

After the deprotection is complete, neutralize the reaction with a weak acid (e.g., acetic acid).

-

Concentrate the mixture under reduced pressure.

-

Purify the final product, this compound, by silica gel column chromatography using an appropriate eluent system (e.g., methanol in dichloromethane) to yield a white to off-white solid.

-

Data on Synthesis and Properties of 5-EU

| Parameter | Value | Reference |

| Synthesis Method | Sonogashira Coupling | [1] |

| Starting Material | 5-Iodouridine | [1] |

| Purity | ≥98% (HPLC) | [9][10] |

| Molecular Formula | C₁₁H₁₂N₂O₆ | [2] |

| Molecular Weight | 268.23 g/mol | [10] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | [10] |

Note: Specific reaction yields can vary depending on the scale and specific conditions of the synthesis. Published yields for Sonogashira couplings of nucleosides are generally in the moderate to good range.

Application of 5-EU in Research: Elucidating Signaling Pathways

5-EU, in combination with nascent RNA sequencing (e.g., EU-seq), is a powerful technique to study the dynamics of transcription in response to various stimuli, including the activation of signaling pathways. By labeling newly synthesized RNA at different time points after pathway activation, researchers can identify immediate-early and delayed-response genes, providing insights into the transcriptional regulatory networks downstream of a signaling cascade.

Example: Investigating the Transcriptional Response to TNF-α Stimulation

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that activates the NF-κB signaling pathway, leading to the transcription of a wide range of genes involved in inflammation and immunity. The use of 5-EU can help to delineate the direct transcriptional targets of NF-κB upon TNF-α stimulation.

Diagram of the NF-κB Signaling Pathway and 5-EU Application

Caption: Using 5-EU to study TNF-α-induced NF-κB-mediated transcription.

Experimental Workflow: 5-EU Labeling and Click Chemistry Detection

The following is a general protocol for labeling nascent RNA with 5-EU in cultured cells and detecting it via click chemistry.

Materials:

-

This compound (5-EU) stock solution (e.g., 100 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction buffer (containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a fluorescent azide)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at the desired density and allow them to adhere.

-

Treat cells with the stimulus of interest (e.g., TNF-α) for the desired time points.

-

-

5-EU Labeling:

-

During the final 1-2 hours of the stimulus treatment, add 5-EU to the cell culture medium to a final concentration of 0.5-1 mM.

-

Incubate the cells under their normal growth conditions.

-

-

Fixation and Permeabilization:

-

Aspirate the medium and wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click chemistry reaction cocktail according to the manufacturer's instructions, containing the copper catalyst, reducing agent, and fluorescent azide.

-

Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with wash buffer.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides with mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Comparison with Other RNA Labeling Methods

5-EU is one of several methods available for metabolic labeling of RNA. The choice of method depends on the specific experimental goals, cell type, and downstream applications.

| Feature | This compound (5-EU) | 5-Bromouridine (BrU) | 4-Thiouridine (4sU) |

| Detection Method | Click Chemistry (covalent) | Antibody-based (non-covalent) | Thiol-specific biotinylation or nucleotide conversion |

| Signal Amplification | High (bright fluorophores) | Moderate (secondary antibodies) | High (streptavidin-based) |

| Specificity | High (bioorthogonal reaction) | Potential for antibody cross-reactivity | High (specific chemical reaction) |

| Toxicity | Can be toxic at high concentrations or long exposures | Generally low toxicity | Can be toxic at high concentrations |

| Permeability | Cell-permeable | Cell-permeable | Cell-permeable |

| Downstream Applications | Microscopy, sequencing (EU-seq), affinity purification | Sequencing (Bru-seq), immunoprecipitation | Sequencing (4sU-seq, SLAM-seq), affinity purification |

Logical Diagram for Choosing an RNA Labeling Method

Caption: Decision tree for selecting an appropriate RNA labeling method.

Conclusion

This compound has become an indispensable tool for studying RNA biology. Its straightforward synthesis via Sonogashira coupling and its versatile application in metabolic labeling and click chemistry-based detection have enabled significant advances in our understanding of transcription dynamics. This technical guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize 5-EU in their studies of gene expression and cellular signaling. As research continues, further optimization of 5-EU synthesis and the development of new applications will undoubtedly expand its utility in the fields of molecular biology and drug discovery.

References

- 1. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sustained TNF-α stimulation leads to transcriptional memory that greatly enhances signal sensitivity and robustness - PMC [pmc.ncbi.nlm.nih.gov]

5-Ethynyluridine: A Technical Guide to Metabolic Labeling of Nascent RNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Ethynyluridine (5-EU) is a powerful and versatile uridine (B1682114) analog for the metabolic labeling of newly synthesized RNA. Its bioorthogonal alkyne group enables highly specific and sensitive detection through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This technical guide provides an in-depth overview of 5-EU, including its mechanism of action, comparative advantages, detailed experimental protocols, and key applications in cellular and molecular biology. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively implement 5-EU-based RNA labeling in their workflows.

Introduction to this compound (5-EU)

This compound is a cell-permeable nucleoside analog that is incorporated into nascent RNA transcripts by cellular RNA polymerases during transcription.[1][2][3] Unlike traditional methods that rely on radioactive isotopes or antibody-based detection of halogenated analogs like 5-bromouridine (B41414) (BrU), 5-EU offers a non-radioactive and highly efficient alternative.[4] The small size of the ethynyl (B1212043) group minimizes perturbation of RNA structure and function, allowing for the study of RNA dynamics in living cells and organisms.

The core of 5-EU's utility lies in the "click" reaction, a highly efficient and specific chemical ligation that covalently attaches a fluorescent azide (B81097) or a biotin (B1667282) azide to the ethynyl group of the incorporated 5-EU. This two-step process of metabolic labeling followed by click chemistry detection provides a robust platform for visualizing, quantifying, and isolating newly synthesized RNA.

Mechanism of Action and Detection

The workflow for 5-EU-based RNA labeling involves two main stages: metabolic incorporation and bioorthogonal detection.

-

Metabolic Incorporation: Cells or organisms are incubated with 5-EU, which is actively transported into the cells and converted into this compound triphosphate (EUTP) by the cellular salvage pathway. RNA polymerases then incorporate EUTP into elongating RNA chains in place of uridine.

-

Click Chemistry Detection: After labeling, the cells are fixed and permeabilized. A click reaction cocktail containing a fluorescent or biotinylated azide and a copper(I) catalyst is then added. The copper(I) catalyzes the cycloaddition reaction between the alkyne on the 5-EU and the azide on the detection molecule, resulting in a stable triazole linkage. This allows for the specific visualization or purification of the newly synthesized RNA.

Below is a diagram illustrating the experimental workflow for 5-EU labeling and detection.

Quantitative Data and Performance

The efficiency and utility of 5-EU have been demonstrated across various experimental systems. Key quantitative parameters are summarized below for easy comparison.

| Parameter | Organism/Cell Type | Concentration | Incubation Time | Observation | Reference |

| Labeling Efficiency | Cultured Hippocampal Neurons | 0.5, 1, 5, 10 mM | 6 hours | Dose-dependent increase in signal intensity. | |

| NIH 3T3 Cells | Not specified | 10, 30 min, 1, 3, 24 hours | Signal detectable after 10 min, increasing with time. | ||

| MHV-A59-infected LR7 cells | 1 mM | 15, 30, 45, 60 min | Viral RNA detectable after 45 min of labeling. | ||

| Arabidopsis thaliana seedlings | 500 µM | 30, 60, 120 min | Labeled RNA accumulated within 30-60 minutes. | ||

| Toxicity Comparison | Arabidopsis thaliana seedlings | Not specified | Germination | 5-EU and BrU showed no obvious negative effects on germination, while 4-SU and cordycepin (B1669437) were toxic. | |

| Mammalian Cells | >5–10 μM (EdU) | Not specified | The related deoxy analog, EdU, can be toxic at higher concentrations, particularly in DNA repair-deficient cells. | ||

| Incorporation Rate | Cultured Cells | Not specified | 12 hours | ~1% substitution rate for a similar RNA labeling analog. | |

| Total RNA | Not specified | Not specified | On average, one 5-EU molecule is incorporated for every 35 uridine residues. |

Experimental Protocols

Metabolic Labeling of RNA in Cultured Cells

This protocol is a general guideline and should be optimized for specific cell types and experimental goals.

Materials:

-

This compound (5-EU) stock solution (e.g., 100 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Procedure:

-

Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.

-

5-EU Labeling: Dilute the 5-EU stock solution into pre-warmed complete culture medium to the desired final concentration (typically ranging from 0.1 to 1 mM). Replace the existing medium with the 5-EU-containing medium.

-

Incubation: Incubate the cells for the desired period (ranging from 30 minutes to 24 hours, depending on the experimental aim).

-

Washing: After incubation, remove the labeling medium and wash the cells twice with PBS.

-

Fixation: Fix the cells with the fixative solution for 15-30 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with the permeabilization buffer for 10-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.

Click Chemistry Reaction for Fluorescence Microscopy

Materials:

-

Fluorescent azide (e.g., Alexa Fluor 488 azide, Alexa Fluor 594 azide)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)

-

Reducing agent (e.g., Sodium Ascorbate, freshly prepared 0.5 M stock in water)

-

Tris-buffered saline (TBS) or PBS

Procedure:

-

Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, mix the following in order:

-

885 µL of TBS or PBS

-

10 µL of 100 mM CuSO₄ (final concentration 1 mM)

-

5 µL of 10-50 µM fluorescent azide stock (final concentration will vary)

-

100 µL of 0.5 M Sodium Ascorbate (final concentration 50 mM)

-

Note: The final concentrations of reagents may require optimization.

-

-

Incubation: Remove the wash buffer from the fixed and permeabilized cells and add the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.

-

Washing: Remove the click reaction cocktail and wash the cells three times with PBS containing 0.5% Triton X-100.

-

Counterstaining (Optional): Nuclei can be counterstained with DAPI or Hoechst.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope with the appropriate filter sets.

Applications in Research and Drug Development

5-EU has become an invaluable tool in various research areas:

-

Visualizing Nascent RNA: Spatially and temporally tracking newly synthesized RNA in different cellular compartments, such as the nucleus, cytoplasm, and even in neuronal dendrites.

-

Studying RNA Dynamics: Performing pulse-chase experiments to measure RNA turnover and decay rates without the need for transcriptional inhibitors.

-

Viral Research: Investigating viral RNA synthesis and its impact on host cell transcription.

-

Neuroscience: Examining activity-dependent transcription in neurons and RNA transport in axons and dendrites.

-

Plant Biology: Analyzing transcriptome dynamics and RNA processing in plants.

-

Drug Discovery: Assessing the effects of compounds on global transcription rates and identifying novel therapeutics that modulate RNA metabolism. 5-EU is also being explored as a component of mRNA-based therapies due to its low immunogenicity.

Considerations and Potential Pitfalls

-

Toxicity: While generally less toxic than other analogs, high concentrations of 5-EU or prolonged exposure can affect cell proliferation. It is crucial to determine the optimal, non-toxic concentration for each cell type and experimental setup.

-

Incorporation into DNA: In some organisms, particularly certain invertebrates, 5-EU can be converted to its deoxy-form and incorporated into DNA, which can lead to misinterpretation of results. It is recommended to perform controls, such as RNase treatment, to ensure the specificity of the signal for RNA.

-

Copper-Induced RNA Degradation: The copper catalyst used in the click reaction can cause some RNA degradation. This should be a consideration for downstream applications that require intact RNA, such as RNA sequencing.

Conclusion

This compound, coupled with click chemistry, provides a robust and versatile platform for studying the dynamic landscape of the transcriptome. Its high sensitivity, specificity, and adaptability to various experimental systems make it an indispensable tool for researchers in basic science and drug development. By understanding the principles, protocols, and potential limitations outlined in this guide, scientists can effectively harness the power of 5-EU to gain deeper insights into the intricate world of RNA biology.

References

5-Ethynyluridine (5-EU): A Technical Guide to Cell Permeability and Uptake for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanisms governing the cellular uptake and permeability of 5-Ethynyluridine (5-EU), a crucial tool for studying nascent RNA synthesis. This document details the transport pathways, metabolic activation, and experimental considerations for its use in various research applications.

Introduction to this compound (5-EU)

This compound (5-EU) is a cell-permeable nucleoside analog of uridine (B1682114) that is widely used to label newly synthesized RNA in living cells.[1][2] Its alkyne group allows for a highly specific and efficient covalent reaction with azide-containing fluorescent probes or affinity tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3] This bioorthogonal labeling strategy has made 5-EU a preferred alternative to traditional methods like radiolabeling or the use of 5-bromouridine (B41414) (BrU), offering higher sensitivity, lower toxicity in short-term use, and simpler detection protocols.[4] However, some studies suggest that BrU may be less toxic than 5-EU in certain contexts.[5]

Cellular Uptake and Permeability

The journey of 5-EU from the extracellular environment to its incorporation into nascent RNA is a multi-step process involving membrane transport and enzymatic modification.

Nucleoside Transporters: The Gateway into the Cell

As a uridine analog, the uptake of the hydrophilic 5-EU molecule across the cell membrane is primarily facilitated by specialized membrane proteins known as nucleoside transporters (NTs).[3] These transporters are categorized into two main families:

-

Equilibrative Nucleoside Transporters (ENTs): These transporters, part of the SLC29 gene family, are sodium-independent and facilitate the bidirectional movement of nucleosides down their concentration gradient.

-

Concentrative Nucleoside Transporters (CNTs): Belonging to the SLC28 gene family, CNTs are sodium-dependent symporters that actively transport nucleosides into the cell against their concentration gradient.

While both families transport a broad range of natural nucleosides and their analogs, the specific transporters involved in 5-EU uptake can vary between cell types. Given that all CNTs can transport uridine, it is highly probable that they also transport 5-EU.[6]

Metabolic Activation: The Path to RNA Incorporation

Once inside the cell, 5-EU undergoes a series of enzymatic modifications, mirroring the nucleotide salvage pathway of natural uridine. This metabolic activation is essential for its recognition and utilization by cellular RNA polymerases. The key steps are:

-

Phosphorylation: 5-EU is sequentially phosphorylated by cellular kinases to form 5-EU monophosphate (5-EU-MP), 5-EU diphosphate (B83284) (5-EU-DP), and finally 5-EU triphosphate (5-EU-TP).

-

Incorporation into RNA: 5-EU-TP serves as a substrate for RNA polymerases (I, II, and III), which incorporate it into newly transcribed RNA strands in place of uridine triphosphate (UTP).[3]

Quantitative Data on 5-EU Uptake and Incorporation

| Parameter | Cell Line/Organism | Concentration Range | Incubation Time | Outcome | Reference |

| Labeling Concentration | HeLa, Jurkat, A549, HEK293 | 0.2 mM - 1 mM | 20 min - 24 hours | Effective labeling for RNA capture and sequencing. | [7] |

| Labeling Concentration | Cultured cells | 0.5 - 5 mM | 0.5 - 24 hours | Acceptable incorporation observed. | [8] |

| Labeling Time | NIH 3T3 cells | 1 mM | 30 min - 24 hours | Strong signal after 30 minutes, increasing over time. | [9] |

| Pulse-Chase Labeling | Arabidopsis seedlings | 200 µM (pulse) | 24 hours (pulse) | Successful labeling for RNA decay analysis. | [10][11] |

| Comparative Toxicity | Mammalian cells | N/A | N/A | 5-EU considered more toxic than 5-BrU in some contexts. | [5] |

| Cell-type Variability | HeLa, i3-neurons vs. SHSY5Y | Up to 100 µM | 24 hours | Robust labeling in HeLa and i3-neurons, but only trace labeling in SHSY5Y cells, suggesting differences in uptake or incorporation. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of 5-EU in research. Below are step-by-step protocols for common applications.

Visualizing Nascent RNA Synthesis by Fluorescence Microscopy

This protocol is adapted from the Click-iT™ RNA Alexa Fluor™ 488 Imaging Kit.[13][14]

Materials:

-

This compound (5-EU)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

Click-iT® reaction cocktail components:

-

Alexa Fluor® azide (B81097) (e.g., Alexa Fluor® 488 azide)

-

Copper (II) sulfate (B86663) (CuSO₄)

-

Click-iT® reaction buffer additive

-

-

Click-iT® reaction rinse buffer

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Coverslips and microscope slides

Procedure:

-

Cell Culture and Labeling:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Prepare a working solution of 5-EU in pre-warmed complete cell culture medium (final concentration typically 0.2 mM to 1 mM).

-

Replace the existing medium with the 5-EU-containing medium and incubate for the desired time (e.g., 1 hour) under normal cell culture conditions.

-

-

Fixation and Permeabilization:

-

Remove the labeling medium and wash the cells once with PBS.

-

Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[13]

-

Remove the fixative and wash the cells once with PBS.

-

Add 1 mL of 0.5% Triton® X-100 in PBS to each well and incubate for 20 minutes at room temperature for permeabilization.[13]

-

-

Click-iT® Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves adding the Alexa Fluor® azide, CuSO₄, and a reducing agent to the reaction buffer.

-

Remove the permeabilization buffer and wash the cells once with PBS.

-

Add 500 µL of the Click-iT® reaction cocktail to each coverslip and incubate for 30 minutes at room temperature, protected from light.[13]

-

-

Washing and Counterstaining:

-

Remove the reaction cocktail and wash the cells once with Click-iT® reaction rinse buffer.

-

(Optional) Perform antibody staining for other proteins of interest at this stage.

-

To counterstain the nuclei, incubate the cells with a diluted solution of Hoechst 33342 in PBS for 15-30 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Quantifying 5-EU Uptake by Flow Cytometry

This protocol provides a framework for quantifying the amount of newly synthesized RNA on a single-cell basis. It is adapted from general flow cytometry protocols and the Click-iT™ EdU Flow Cytometry Assay Kit protocol.[8][15][16]

Materials:

-

This compound (5-EU)

-

Cell culture medium

-

PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Click-iT® fixative

-

Click-iT® saponin-based permeabilization and wash reagent

-

Click-iT® reaction cocktail components (as in 4.1)

-

Flow cytometry tubes

Procedure:

-

Cell Labeling:

-

Culture cells in suspension or harvest adherent cells.

-

Incubate the cells with 5-EU in their culture medium for the desired time.

-

Harvest the cells by centrifugation.

-

-

Fixation and Permeabilization:

-

Wash the cells once with 1% BSA in PBS.

-

Resuspend the cell pellet in 100 µL of Click-iT® fixative and incubate for 15 minutes at room temperature, protected from light.[16]

-

Wash the cells with 1% BSA in PBS.

-

Resuspend the cell pellet in 100 µL of 1X Click-iT® saponin-based permeabilization and wash reagent.[16]

-

-

Click-iT® Reaction:

-

Prepare the Click-iT® reaction cocktail.

-

Add the reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Analysis:

-

Wash the cells once with 1X Click-iT® saponin-based permeabilization and wash reagent.

-

Resuspend the cells in an appropriate volume of staining buffer (e.g., 1% BSA in PBS).

-

Analyze the cells on a flow cytometer, detecting the fluorescence of the Alexa Fluor® azide.

-

5-EU Pulse-Chase for RNA Stability Analysis

This protocol allows for the determination of RNA decay rates without the use of transcriptional inhibitors.[10][11]

Materials:

-

This compound (5-EU)

-

Unlabeled uridine

-

Cell culture medium

-

RNA extraction kit

-

Biotin (B1667282) azide

-

Streptavidin-coated magnetic beads

-

Reagents for RT-qPCR or RNA sequencing

Procedure:

-

Pulse:

-

Chase:

-

Time-Course Collection:

-

Harvest cells at various time points after the start of the chase (e.g., 0, 1, 2, 6, 12, and 24 hours).[10]

-

-

RNA Isolation and Capture of Labeled RNA:

-

Extract total RNA from the cells at each time point.

-

Perform a click reaction to attach biotin azide to the 5-EU-labeled RNA.

-

Isolate the biotinylated RNA using streptavidin-coated magnetic beads.

-

-

Quantification:

-

Quantify the amount of specific RNA transcripts remaining at each time point using RT-qPCR or perform RNA sequencing to determine genome-wide RNA decay rates.

-

Calculate RNA half-lives by fitting the data to an exponential decay model.

-

Signaling Pathways and Experimental Workflows

Cellular Uptake and Metabolism of 5-EU

The following diagram illustrates the key steps in the uptake and metabolic activation of 5-EU.

Caption: Cellular uptake and metabolic activation pathway of this compound (5-EU).

Experimental Workflow for 5-EU Labeling and Detection

This diagram outlines the general workflow for labeling cells with 5-EU and detecting the incorporated molecule.

Caption: General experimental workflow for 5-EU labeling and downstream analysis.

Potential Impact of 5-EU on RNA Processing

Recent studies have indicated that the incorporation of 5-EU into nascent RNA can have downstream effects on RNA metabolism, including splicing. This should be a consideration when designing and interpreting experiments.

Caption: Potential perturbation of RNA splicing and metabolism by 5-EU incorporation.

Considerations and Limitations

While 5-EU is a powerful tool, researchers should be aware of potential limitations:

-

Toxicity: Although generally considered less toxic than other methods for short-term labeling, high concentrations or long incubation times with 5-EU can have cytotoxic effects.

-

Perturbation of RNA Metabolism: The incorporation of 5-EU can alter RNA processing, such as splicing, which may influence experimental outcomes.[12]

-

Incorporation into DNA: In some organisms and highly proliferative cells, 5-EU can be converted to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and incorporated into DNA, which could be a confounding factor.[9]

-

Cell-Type Variability: The efficiency of 5-EU uptake and incorporation can vary significantly between different cell types.[12]

Conclusion

This compound is an invaluable tool for the study of nascent RNA synthesis, offering a versatile and sensitive method for labeling and detection. A thorough understanding of its cellular uptake via nucleoside transporters, subsequent metabolic activation, and potential off-target effects is essential for its effective and accurate application in research. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and execute robust experiments utilizing 5-EU.

References

- 1. Click-iT™ RNA Alexa Fluor™ 488 Imaging Kit 1 kit | Buy Online | Invitrogen™ [thermofisher.com]

- 2. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 3. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. citeab.com [citeab.com]

- 8. Step-By-Step Detailed Flow Cytometry Protocol - enQuire Bio [enquirebio.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. biocompare.com [biocompare.com]

- 15. research.pasteur.fr [research.pasteur.fr]

- 16. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

The Bioorthogonality of 5-Ethynyluridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyluridine (5-EU) is a powerful chemical biology tool for the study of nascent RNA synthesis. As a nucleoside analog of uridine (B1682114), it is readily incorporated into newly transcribed RNA by cellular RNA polymerases. The key to its utility lies in the ethynyl (B1212043) group, a bioorthogonal handle that allows for specific chemical ligation to a variety of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction is highly specific and efficient, enabling the visualization and isolation of newly synthesized RNA in a wide range of biological contexts. This guide provides a comprehensive overview of the bioorthogonality of 5-EU, including its mechanism of action, experimental protocols, potential off-target effects, and applications in research and drug development.

Core Principles of 5-EU Bioorthogonality

The bioorthogonality of 5-EU is centered on a two-step process: metabolic labeling followed by a highly selective chemical reaction.

-

Metabolic Labeling: 5-EU is cell-permeable and is recognized by the cellular machinery responsible for nucleotide metabolism. It is converted into this compound triphosphate (EUTP) and subsequently incorporated into elongating RNA chains by RNA polymerases I, II, and III in place of uridine.[1][2]

-

Click Chemistry: The terminal alkyne group of the incorporated 5-EU serves as a bioorthogonal chemical handle. It does not react with endogenous functional groups found in biological systems. This allows for its specific detection through a copper(I)-catalyzed reaction with an azide-containing molecule (e.g., a fluorescent dye, biotin).[3][4] This cycloaddition reaction forms a stable triazole linkage.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound for nascent RNA labeling.

| Parameter | Cell Type | Concentration | Incubation Time | Observation | Reference |

| Labeling Efficiency | NIH 3T3 cells | 1 mM | 30 min | Strong nuclear staining observed. | [2] |

| HEK293T cells | 1 mM | 24 h | Incorporation of one 5-EU molecule per ~35 uridine residues in total RNA. | [2] | |

| Cultured hippocampal neurons | 0.5 - 10 mM | 6 h | Dose-dependent increase in signal intensity. | [5] | |

| Toxicity | CHO cells | >5–10 μM | - | Higher cytotoxicity and genotoxicity compared to BrdU. | [6] |

| Mammalian cells | - | - | 4-thiouridine (4sU) was found to be the most toxic, followed by 5-EU. | [7] | |

| Purkinje cells (in vivo) | - | 9 days post-injection | Neurodegeneration observed. | [8] | |

| Specificity | Mammalian cell lines | - | - | Primarily incorporates into RNA, not DNA. | [2][4] |

| Nematostella vectensis | 0.5 mM | - | Significant incorporation into both RNA and DNA. | [9][10] | |

| Platynereis dumerilii | - | - | Predominantly labels DNA. | [9] | |

| Exaiptasia diaphana | - | - | Predominantly labels DNA. | [9] |

Experimental Protocols

Labeling of Nascent RNA in Cultured Cells for Fluorescence Microscopy

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

Materials:

-

This compound (5-EU) stock solution (e.g., 100 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction cocktail:

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Fluorescent azide (B81097)

-

Buffer (e.g., Tris-HCl, pH 8.5)

-

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture: Plate cells on coverslips and culture to the desired confluency.

-

5-EU Labeling: Add 5-EU to the culture medium to a final concentration of 0.5-1 mM. Incubation times can range from 30 minutes to 24 hours, depending on the desired labeling density.[4]

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.

-

Click Reaction: Prepare the click reaction cocktail immediately before use. A typical cocktail consists of 1 mM CuSO₄, 100 mM sodium ascorbate, and 10-50 µM fluorescent azide in a suitable buffer.[11] Incubate the cells with the cocktail for 30 minutes at room temperature in the dark.

-

Washing and Counterstaining: Wash the cells extensively with PBS containing 0.5% Triton X-100. Stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope.

EU-RNA-Seq: Labeling and Isolation of Nascent RNA for Sequencing

This protocol outlines the key steps for isolating 5-EU-labeled RNA for subsequent next-generation sequencing.

Materials:

-

5-EU

-

Total RNA isolation kit

-

Biotin (B1667282) azide

-

Click chemistry reaction components (as above, optimized for in vitro reaction)

-

Streptavidin-coated magnetic beads

-

Buffers for binding, washing, and elution

Procedure:

-

5-EU Labeling in vivo: Treat cells with 0.5 mM 5-EU for a defined period (e.g., 40 minutes) to label nascent transcripts.[12]

-

Total RNA Isolation: Lyse the cells and isolate total RNA using a standard kit.

-

Click Reaction with Biotin Azide: In a tube, perform the click reaction by incubating the isolated total RNA with biotin azide, CuSO₄, and a reducing agent. This will covalently link biotin to the 5-EU-containing RNA.

-

Purification of Biotinylated RNA: Use streptavidin-coated magnetic beads to capture the biotinylated RNA.

-

Washing: Thoroughly wash the beads to remove non-biotinylated RNA and other contaminants.

-

Elution: Elute the captured nascent RNA from the beads.

-

Library Preparation and Sequencing: The enriched nascent RNA is then used as input for standard RNA sequencing library preparation protocols.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of 5-EU labeling and detection.

Caption: Experimental workflow for EU-RNA-Seq.

Caption: 5-EU's impact on RNA metabolism and TDP-43.

Critical Considerations and Potential Off-Target Effects

While 5-EU is a powerful tool, it is essential to be aware of its potential limitations and off-target effects.

-

Incorporation into DNA: Although 5-EU is primarily incorporated into RNA in mammalian cells, studies have shown that in some organisms, such as the sea anemone Nematostella vectensis, it can be converted to its deoxyribose form and incorporated into DNA.[9][10] This highlights the importance of validating the specificity of 5-EU labeling in the experimental system of interest, for example, by using RNase and DNase treatment controls.

-

Perturbation of RNA Metabolism: The incorporation of 5-EU into nascent transcripts is not without consequence. It has been reported that 5-EU can impede RNA splicing efficiency and subsequent nuclear RNA processing and export.[1][13] This can lead to the nuclear accumulation of certain RNA species, including polyadenylated and GU-rich RNAs.

-

Impact on RNA-Binding Proteins: The 5-EU-induced accumulation of nuclear RNAs can, in turn, affect the localization of RNA-binding proteins. For instance, it has been shown to promote the nuclear retention of TDP-43, a protein implicated in neurodegenerative diseases.[1][14]

-

Toxicity: At higher concentrations and with prolonged exposure, 5-EU can exhibit cytotoxicity and genotoxicity.[6] The copper catalyst used in the click reaction can also be toxic to cells and may cause RNA degradation.[15] Careful optimization of 5-EU concentration and incubation time is crucial to minimize these effects.

Applications in Research and Drug Development

The ability to specifically label and isolate newly synthesized RNA has a wide range of applications:

-

Visualizing Gene Expression: 5-EU coupled with fluorescence microscopy allows for the spatial and temporal visualization of transcriptional activity within single cells and in whole organisms.[2][5]

-

Measuring RNA Synthesis and Decay Rates: Pulse-chase experiments with 5-EU can be used to determine the synthesis and degradation rates of specific RNA transcripts.[16][17]

-

Nascent Transcriptome Analysis: EU-RNA-Seq and similar techniques enable the genome-wide profiling of newly synthesized transcripts, providing insights into the regulation of gene expression.[3][12]

-

Studying RNA Processing: The ability to isolate nascent RNA allows for the study of co-transcriptional processes such as splicing.

-

Drug Discovery: 5-EU-based assays can be used to screen for compounds that modulate transcription. For example, it can be used to measure the effect of viral infection on host-cell RNA synthesis or to identify inhibitors of rRNA biogenesis.[15][18]

Conclusion

This compound is a versatile and powerful tool for studying the dynamics of RNA synthesis and metabolism. Its bioorthogonal nature, enabled by the ethynyl group and the specificity of the click reaction, allows for the precise labeling, visualization, and isolation of nascent RNA. However, researchers must be mindful of its potential off-target effects, including DNA incorporation in some species and perturbation of RNA processing. Careful experimental design and appropriate controls are essential for the robust and accurate interpretation of data obtained using this valuable technique. By understanding both the strengths and limitations of 5-EU, researchers can effectively harness its capabilities to gain deeper insights into the intricate world of RNA biology.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo this compound (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. pnas.org [pnas.org]

- 12. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

5-Ethynyluridine: A Technical Guide to Initial Studies and Proof-of-Concept

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyluridine (5-EU) is a synthetic nucleoside analog of uridine (B1682114) that has garnered significant attention in biomedical research. Its unique bioorthogonal properties, owing to the presence of an ethynyl (B1212043) group, allow for the precise tracking and analysis of nascent ribonucleic acid (RNA) synthesis. This technical guide provides a comprehensive overview of the initial studies and proof-of-concept for 5-EU, detailing its mechanism of action in metabolic labeling, its impact on cellular processes, and its emerging potential as an anti-cancer agent.

Core Concepts: Metabolic Labeling of Nascent RNA

The primary application of 5-EU lies in its ability to be metabolically incorporated into newly synthesized RNA. This process allows for the selective labeling and subsequent visualization or purification of transcripts, providing invaluable insights into RNA dynamics.

Mechanism of Incorporation

This compound is a cell-permeable compound that, once inside the cell, is processed by the endogenous nucleotide salvage pathway.[1][2] It is converted into this compound triphosphate (EUTP) by cellular kinases. This triphosphate analog is then recognized and utilized by cellular RNA polymerases (I, II, and III) as a substrate in place of the natural uridine triphosphate (UTP) during transcription.[1][3] The incorporation of 5-EU into the growing RNA chain introduces a bioorthogonal alkyne handle, which does not perturb the overall structure or function of the RNA molecule under typical experimental conditions.

The following diagram illustrates the metabolic pathway of 5-EU incorporation into nascent RNA.

Detection via Click Chemistry

The ethynyl group on the incorporated 5-EU allows for its detection through a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[4] This reaction involves the covalent ligation of an azide-containing molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the alkyne group of 5-EU. This enables the visualization of newly synthesized RNA within cells and tissues or its affinity purification for downstream analysis like RNA sequencing.

The experimental workflow for labeling and detecting nascent RNA with 5-EU is depicted in the following diagram.

Experimental Protocols

This compound Labeling of Cultured Cells

-

Cell Seeding: Plate cells on an appropriate culture vessel (e.g., multi-well plates, coverslips) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of 5-EU Solution: Prepare a stock solution of 5-EU in DMSO or water. The final working concentration for cell labeling typically ranges from 0.1 mM to 1 mM.

-

Labeling: Replace the culture medium with fresh medium containing the desired concentration of 5-EU. Incubation times can vary from 30 minutes to 24 hours, depending on the experimental goal.

-

Cell Harvesting or Fixation:

-

For biochemical analysis, aspirate the medium, wash the cells with PBS, and proceed with RNA isolation using a standard protocol.

-

For imaging, aspirate the medium, wash with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Click Chemistry Reaction for Fluorescence Imaging

-

Permeabilization: After fixation, wash the cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10-15 minutes.

-

Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. A typical cocktail for a single well of a 24-well plate (250 µL) includes:

-

1x Click-iT® reaction buffer

-

2 mM CuSO₄

-

10 µM fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)

-

10 mM sodium ascorbate (B8700270) (added last to initiate the reaction)

-

-

Staining: Aspirate the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.

-

Washing and Counterstaining: Aspirate the click reaction cocktail and wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.

Impact on Cellular Processes: Perturbation of Nuclear RNA Metabolism

While 5-EU is a powerful tool for labeling nascent RNA, it is important to consider its potential effects on cellular processes, particularly at higher concentrations and with longer incubation times.

Effects on RNA Splicing and Nuclear Export

Studies have shown that 5-EU can perturb nuclear RNA metabolism. Treatment with 5-EU can lead to changes in alternative splicing and an overall reduction in splicing diversity. This may be due to an impedance of splicing efficiency. Furthermore, 5-EU treatment has been observed to cause the nuclear accumulation of polyadenylated and GU-rich RNAs, suggesting a potential disruption of nuclear RNA processing and export.

Nuclear Accumulation of RNA-Binding Proteins

A notable consequence of 5-EU treatment is the nuclear accumulation of certain RNA-binding proteins (RBPs), such as TDP-43. This effect is thought to be a result of the increased retention of nuclear RNAs, which in turn sequester their binding partners in the nucleus. The following diagram illustrates the proposed mechanism by which 5-EU leads to the nuclear retention of TDP-43.

Proof-of-Concept as an Anti-Cancer Agent

Nucleoside analogs have a long history as anti-cancer agents, primarily by interfering with nucleic acid synthesis and function. Initial studies have suggested that 5-EU may also possess anti-proliferative properties.

In Vitro Anti-Proliferative Effects

While comprehensive studies detailing the IC50 values of this compound across a wide range of cancer cell lines are limited in the currently available literature, there is qualitative evidence of its anti-proliferative effects. Reports have indicated that 5-EU can inhibit the proliferation of HEK293T cells and lead to a decrease in cell counts in A549 lung cancer cells. Furthermore, long-term exposure to 5-EU has been shown to induce cell cycle arrest in SK-BR-3 and BT474 breast cancer cells, with necrotic cell death observed in SK-BR-3 cells. It is important to note that the deoxyribose counterpart, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is incorporated into DNA, has demonstrated significant cytotoxicity in various cell lines, with IC50 values in the nanomolar to low micromolar range. The anti-proliferative effects of 5-EU are likely attributed to its perturbation of RNA metabolism, leading to downstream effects on cell cycle progression and viability.

| Cell Line | Cancer Type | Observed Effect | Quantitative Data (IC50) |

| HEK293T | Embryonic Kidney | Inhibition of proliferation | Not explicitly reported |

| A549 | Lung Cancer | Decrease in cell count | Not explicitly reported |

| SK-BR-3 | Breast Cancer | Cell cycle arrest, Necrotic cell death | Not explicitly reported |

| BT474 | Breast Cancer | Cell cycle arrest | Not explicitly reported |

Table 1: Summary of Observed Anti-Proliferative Effects of this compound in Various Cell Lines. Note: Specific IC50 values for this compound were not found in the reviewed literature.

Conclusion

This compound has been firmly established as a powerful and versatile tool for the metabolic labeling of nascent RNA. Its efficient incorporation into transcripts and subsequent detection via click chemistry have enabled significant advances in our understanding of RNA biology. While its primary application remains in this domain, initial studies suggest that 5-EU's ability to disrupt RNA metabolism may also confer anti-proliferative properties, indicating a potential, albeit less explored, role as an anti-cancer agent. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile of its activity across a broader range of cancer types. This technical guide provides a foundational understanding of 5-EU for researchers and drug development professionals seeking to leverage its unique properties in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Special Issue “Novel Anti-Proliferative Agents” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Growth inhibition of a human tumor cell strain by 5-fluorouracil, 5-fluorouridine, and 5-fluoro-2'-deoxyuridine; reversal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Ethynyluridine (5-EU): A Technical Guide to Exploring RNA Dynamics in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyluridine (5-EU) is a powerful tool in molecular biology for studying the dynamic life of RNA. As a nucleoside analog of uridine (B1682114), it is readily incorporated into newly synthesized RNA transcripts by cellular RNA polymerases. The unique ethynyl (B1212043) group on 5-EU allows for its specific and efficient detection via a copper(I)-catalyzed cycloaddition reaction, commonly known as "click chemistry".[1][2] This technique offers a non-radioactive, highly sensitive, and versatile method to investigate various aspects of RNA metabolism, including transcription rates, RNA processing, turnover, and localization.[1][3] This guide provides an in-depth overview of the applications of 5-EU, detailed experimental protocols, and a summary of key quantitative data to facilitate its use in research and drug development.

Core Applications of this compound

The versatility of 5-EU allows for its application in a wide range of molecular biology techniques:

-

Nascent RNA Analysis: 5-EU is widely used to label and isolate newly transcribed RNA, providing a snapshot of the cellular transcriptome at a specific time. This is invaluable for studying changes in gene expression in response to various stimuli, developmental cues, or drug treatments.[4]

-

RNA Turnover and Stability: By employing a pulse-chase experimental design, researchers can track the fate of a cohort of newly synthesized RNA molecules over time. This allows for the determination of RNA decay rates and half-lives on a global scale, offering insights into post-transcriptional gene regulation.[1][5]

-

Visualization of RNA Synthesis: The "click" reaction can be performed with a fluorescent azide (B81097), enabling the visualization of sites of active transcription within cells and tissues using microscopy.[1][6] This is particularly useful for studying the spatial organization of transcription and identifying cell-to-cell variations in transcriptional activity.

-

Viral Replication Studies: In virology, 5-EU labeling, often coupled with the inhibition of host cell transcription, provides a specific method to visualize and quantify the synthesis of viral RNA within infected cells.[7][8] This has been instrumental in understanding the replication strategies of various viruses.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound, compiled from various studies.

| Parameter | Cell Type/System | Concentration Range | Incubation Time | Observation | Reference(s) |

| Labeling Efficiency | Cultured Mammalian Cells | 0.5 mM - 10 mM | 30 min - 24 hours | Dose-dependent increase in signal intensity. 5 mM EU showed strong signal in distal dendrites of neurons. | [9] |

| NIH 3T3 cells | 1 mM | 10 min - 24 hours | Signal detectable after 10 minutes, with intensity increasing rapidly in the first 3 hours. | [1] | |

| Arabidopsis seedlings | 200 µM - 500 µM | 30 min - 24 hours | Labeled RNAs accumulated within 30-60 minutes. Up to 70-fold enrichment of specific mRNAs was observed. | [10] | |

| Incorporation Rate | Cultured Mammalian Cells | 1 mM | 24 hours | Incorporated on average once every 35 uridine residues in total RNA. | [1] |

| Toxicity Comparison | Arabidopsis seedlings | Not specified | Not specified | 5-EU and BrU had no obvious negative effect on development, while 4-SU was toxic. | [10][11] |

| Mammalian Cells | Not specified | Not specified | BrU is considered less toxic than 5-EU and 4-thiouridine (B1664626) (4sU). | [12][13] | |

| CHO Cells | 1 µM | Not specified | EdU (a related deoxyuridine analog) induced a higher mutation frequency than BrdU. | [14] |

Table 1: Quantitative Parameters for this compound Labeling. This table provides a summary of typical concentration ranges, incubation times, and observed efficiencies for 5-EU labeling in different biological systems.

Experimental Protocols

Protocol 1: Labeling and Detection of Nascent RNA for Fluorescence Microscopy

This protocol describes the general steps for labeling newly synthesized RNA with 5-EU and detecting it via fluorescence microscopy.

Materials:

-

This compound (5-EU)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Click-iT® reaction cocktail components:

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction buffer

-

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture and Labeling:

-

Plate cells on coverslips and culture under desired conditions.

-

Add 5-EU to the culture medium to a final concentration of 1-10 µM and incubate for 30-60 minutes. The optimal concentration and time should be determined empirically.[15]

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[16]

-

-

Click Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical reaction mixture contains the fluorescent azide, CuSO₄, and a reducing agent in a reaction buffer.

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[16]

-

-

Washing and Counterstaining:

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.[16]

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

-

Protocol 2: Nascent RNA Capture for Sequencing (EU-Seq)

This protocol outlines the procedure for labeling, capturing, and preparing nascent RNA for high-throughput sequencing.

Materials:

-

This compound (5-EU)

-

Cell lysis buffer (e.g., TRIzol)

-

RNA purification kit

-

Click-iT® Nascent RNA Capture Kit, containing:

-

Biotin (B1667282) azide

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent

-

Reaction buffers

-

Streptavidin magnetic beads

-

-

Reagents for cDNA synthesis and library preparation

Procedure:

-

5-EU Labeling of Cells:

-

Culture cells to the desired confluency.

-

Add 5-EU to the culture medium to a final concentration of 0.5 mM and incubate for 40 minutes.[17]

-

-

Total RNA Isolation:

-

Harvest the cells and isolate total RNA using a method of choice (e.g., TRIzol extraction).

-

-

Biotinylation of EU-labeled RNA (Click Reaction):

-

Perform the click reaction by incubating the total RNA with biotin azide, CuSO₄, and a reducing agent as per the Click-iT® Nascent RNA Capture Kit protocol.[17]

-

-

Purification of Biotinylated RNA:

-

Precipitate the RNA to remove unincorporated reagents.

-

Resuspend the RNA and incubate with streptavidin magnetic beads to capture the biotinylated nascent RNA.

-

Wash the beads to remove non-biotinylated (pre-existing) RNA.

-

-

Downstream Processing:

-

Elute the captured nascent RNA from the beads.

-

Proceed with cDNA synthesis, library preparation, and high-throughput sequencing.

-

Protocol 3: Pulse-Chase Analysis of RNA Stability

This protocol describes a pulse-chase experiment to determine RNA decay rates.

Procedure:

-

Pulse Labeling:

-

Incubate cells with a high concentration of 5-EU (e.g., 200 µM) for an extended period (e.g., 24 hours) to ensure robust labeling of a cohort of RNA molecules.[11]

-

-

Chase:

-

Remove the 5-EU containing medium and replace it with fresh medium containing a high concentration of unlabeled uridine (e.g., 20 mM) to "chase" the labeled UTP pool.[18]

-

-

Time-Course Collection:

-